UNII-66G69TD43K
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Overview
Description
2-DEOXY-3,4-BIS-O-[3-(4-HYDROXYPHENYL)PROPANOYL]-L-THREO-PENTARIC ACID is a small molecule belonging to the class of organic compounds known as coumaric acid esters. These are aromatic compounds containing an ester derivative of coumaric acid. The compound has a molecular formula of C23H20O10 and a molecular weight of 456.3989 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-DEOXY-3,4-BIS-O-[3-(4-HYDROXYPHENYL)PROPANOYL]-L-THREO-PENTARIC ACID typically involves the esterification of coumaric acid derivatives. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar esterification processes on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and other advanced techniques may be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
2-DEOXY-3,4-BIS-O-[3-(4-HYDROXYPHENYL)PROPANOYL]-L-THREO-PENTARIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms of the compound.
Substitution: The aromatic rings in the compound can undergo substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.
Scientific Research Applications
2-DEOXY-3,4-BIS-O-[3-(4-HYDROXYPHENYL)PROPANOYL]-L-THREO-PENTARIC ACID has several scientific research applications, including:
Chemistry: Used as a model compound for studying esterification and other organic reactions.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of other chemical compounds and materials.
Mechanism of Action
The mechanism of action of 2-DEOXY-3,4-BIS-O-[3-(4-HYDROXYPHENYL)PROPANOYL]-L-THREO-PENTARIC ACID involves its interaction with specific molecular targets, such as enzymes. One known target is glycogen phosphorylase, where the compound may act as an inhibitor. The pathways involved in its action include modulation of enzyme activity and potential effects on metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Deoxy-4-O-[(2E)-3-(4-hydroxyphenyl)-2-propenoyl]pentaric acid
- 3-C-Carboxy-2-deoxy-4-O-[(2E)-3-(4-hydroxyphenyl)-2-propenoyl]pentaric acid
Uniqueness
2-DEOXY-3,4-BIS-O-[3-(4-HYDROXYPHENYL)PROPANOYL]-L-THREO-PENTARIC ACID is unique due to its specific esterification pattern and the presence of two hydroxyphenyl groups. This structure imparts distinct chemical properties and potential biological activities compared to similar compounds .
Properties
Molecular Formula |
C23H20O10 |
---|---|
Molecular Weight |
456.4 g/mol |
IUPAC Name |
(2R,3S)-2,3-bis[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy]pentanedioic acid |
InChI |
InChI=1S/C23H20O10/c24-16-7-1-14(2-8-16)5-11-20(28)32-18(13-19(26)27)22(23(30)31)33-21(29)12-6-15-3-9-17(25)10-4-15/h1-12,18,22,24-25H,13H2,(H,26,27)(H,30,31)/b11-5+,12-6+/t18-,22+/m0/s1 |
InChI Key |
VJLMRHSHSNLOGC-NOPZTHQXSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)O[C@@H](CC(=O)O)[C@H](C(=O)O)OC(=O)/C=C/C2=CC=C(C=C2)O)O |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)OC(CC(=O)O)C(C(=O)O)OC(=O)C=CC2=CC=C(C=C2)O)O |
Synonyms |
2,3-bis(4-hydroxycinnamoyloxy)glutaric acid FR258900 |
Origin of Product |
United States |
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